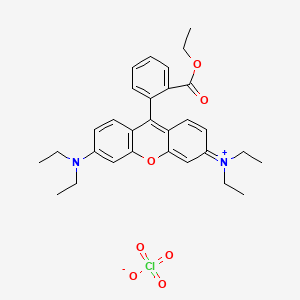![molecular formula C12H14ClN5O3S B12068006 1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide CAS No. 959579-69-2](/img/structure/B12068006.png)
1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production:
Chemical Reactions Analysis
Reactivity: Pyrazoles can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrazine derivatives, carbonyl compounds, and halogens are commonly used.
Major Products: The specific products formed from reactions involving this compound would depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Pyrazoles serve as building blocks for more complex heterocyclic systems.
Biology and Medicine: Research explores their potential as drug candidates due to their diverse biological activities.
Industry: Pyrazoles find applications in agrochemicals, dyes, and materials.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting the uniqueness of this compound requires a comparison with similar pyrazoles.
Similar Compounds: Other related pyrazoles include 4-chloro-3,5-dimethyl-1H-pyrazole and 3 (5)-aminopyrazoles.
Properties
CAS No. |
959579-69-2 |
|---|---|
Molecular Formula |
C12H14ClN5O3S |
Molecular Weight |
343.79 g/mol |
IUPAC Name |
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C12H14ClN5O3S/c1-8-10(11(13)18(2)16-8)22(20,21)17-15-12(19)14-9-6-4-3-5-7-9/h3-7,17H,1-2H3,(H2,14,15,19) |
InChI Key |
SGWKZHSNPHIFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NNC(=O)NC2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)



![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)


